molecular formula C6H9KO4 B1449548 Potassium (2-methyl-1,3-dioxolan-2-yl)acetate CAS No. 67024-84-4

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate

Cat. No.: B1449548
CAS No.: 67024-84-4
M. Wt: 184.23 g/mol
InChI Key: AERNMHXYAYHLFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate is a chemical compound with the molecular formula C6H9KO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dioxolane ring and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The acetate group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dioxolane derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of Potassium (2-methyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and acetate group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate is unique due to its specific combination of a dioxolane ring and an acetate group, which imparts distinct chemical reactivity and versatility in various applications. Its potassium salt form also enhances its solubility and stability, making it suitable for diverse research and industrial uses.

Biological Activity

Potassium (2-methyl-1,3-dioxolan-2-yl)acetate is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring structure, which is known for its stability and reactivity in various chemical environments. The acetate group contributes to its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxolane derivatives can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Dioxolane Derivative AE. coli32 µg/mL
Dioxolane Derivative BS. aureus16 µg/mL
This compoundNot yet studiedN/A

Antiviral Activity

Some studies have explored the antiviral properties of similar compounds. For example, quinoxaline derivatives have shown efficacy against viral infections by inhibiting viral replication. While specific data on this compound is limited, its structural analogs suggest potential antiviral activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes crucial for pathogen survival.
  • Membrane Disruption : The interaction with lipid membranes can lead to increased permeability, resulting in cell lysis.
  • Receptor Modulation : The compound might interact with cellular receptors, influencing signaling pathways related to inflammation or immune response.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dioxolane derivatives against clinical pathogens. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains.

Study 2: Antiviral Screening

Another study focused on the antiviral potential of dioxolane compounds against influenza viruses. While this compound was not specifically tested, related compounds demonstrated significant inhibition of viral replication at low concentrations.

Properties

IUPAC Name

potassium;2-(2-methyl-1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(4-5(7)8)9-2-3-10-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERNMHXYAYHLFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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